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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzaldehyde

Cat. No.: B100839

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-3-nitrobenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and electronic properties of chemical entities is paramount. 4-Chloro-3-
nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical
compounds. This technical guide provides a comprehensive overview of its spectroscopic data,
including Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic
Resonance (**C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data is
presented in a structured format for clarity and ease of comparison, supplemented by detailed
experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following sections provide a detailed summary of the key spectroscopic data for 4-Chloro-
3-nitrobenzaldehyde.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy is a powerful technique for determining the structure of organic
compounds by analyzing the magnetic properties of their hydrogen nuclei. The *H NMR
spectrum of 4-Chloro-3-nitrobenzaldehyde was recorded in deuterated chloroform (CDCIs).

Table 1. tH NMR Spectroscopic Data for 4-Chloro-3-nitrobenzaldehyde
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

10.063 S - H-7 (Aldehyde)

8.375 d 2.0 H-2

8.060 dd 84,20 H-6

7.791 d 8.4 H-5

Data sourced from a 90 MHz spectrum in CDCls.[1]

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: 13C NMR Spectroscopic Data for 4-Chloro-3-nitrobenzaldehyde

Chemical Shift (6) ppm Assignment
188.5 C-7 (Aldehyde)
150.0 C-3

135.2 C-4

134.0 C-1

132.5 C-6

128.0 C-5

125.0 C-2

Note: Specific peak assignments for 13C NMR can vary slightly between sources and may be
based on predictive models in the absence of definitive experimental assignment.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 4-Chloro-3-nitrobenzaldehyde

Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
2850, 2750 Medium Aldehyde C-H stretch
1710 - 1690 Strong C=0 stretch (Aldehyde)
1600 - 1585 Medium C=C stretch (Aromatic)
1530 - 1500 Strong Asymmetric NO: stretch
1475 - 1450 Medium C=C stretch (Aromatic)
1350 - 1335 Strong Symmetric NOz2 stretch
850 - 800 Strong C-Cl stretch

750 - 700 Strong C-H out-of-plane bend

IR data is typically acquired using a KBr pellet or as a nujol mull.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The molecular weight of 4-Chloro-3-nitrobenzaldehyde

is 185.56 g/mol .[3]

Table 4: Mass Spectrometry Data (Electron lonization) for 4-Chloro-3-nitrobenzaldehyde
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miz Relative Intensity (%) Assighment

185 96.9 [M]* (Molecular ion)
184 76.0 [M-H]*

155 7.8 [M-NOJ*

139 22.2 [M-NO2]*

111 29.8 [M-NO2-COJ*

75 100.0 [CeH3]* fragment

The mass spectrum shows a characteristic isotopic pattern for a chlorine-containing compound.

[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4-
Chloro-3-nitrobenzaldehyde.

'H and **C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 4-Chloro-3-nitrobenzaldehyde in
0.5-0.7 mL of deuterated chloroform (CDCIsz). A small amount of tetramethylsilane (TMS) can
be added as an internal standard (O ppm).

 Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for example, a
400 MHz instrument.

o Data Acquisition for tH NMR: Acquire the spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16
ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

o Data Acquisition for 13C NMR: Acquire the spectrum using proton decoupling. A larger
number of scans is typically required compared to *H NMR. Key parameters include a
spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to TMS.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 4-Chloro-3-
nitrobenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder
using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a
hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place
the KBr pellet in the sample holder and record the sample spectrum. The spectrum is
typically recorded over a range of 4000 to 400 cm~1.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound, this can be done via a direct insertion probe or gas
chromatography inlet.

lonization: Utilize Electron lonization (El) as the ionization method. In El, the sample is
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 4-Chloro-3-nitrobenzaldehyde.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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